Cas no 30498-64-7 (Cyclopentane,trimethyl-)

Cyclopentane,trimethyl- structure
Cyclopentane,trimethyl- structure
Product Name:Cyclopentane,trimethyl-
CAS No:30498-64-7
MF:C8H16
MW:112.212642669678
CID:314408
PubChem ID:35367
Update Time:2025-04-19

Cyclopentane,trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclopentane,trimethyl-
    • DTXSID50871065
    • 4259-00-1
    • Cyclopentane, 1,1,2-trimethyl-
    • WINCSBAYCULVDU-UHFFFAOYSA-N
    • TRIMETHYLCYCLOPENTANE
    • 1,1,2-Trimethylcyclopentane
    • Cyclopentane, trimethyl-
    • 30498-64-7
    • AKOS006273267
    • Camphocean
    • Inchi: 1S/C8H16/c1-7-5-4-6-8(7,2)3/h7H,4-6H2,1-3H3
    • InChI Key: WINCSBAYCULVDU-UHFFFAOYSA-N
    • SMILES: C1(C)(C)CCCC1C

Computed Properties

  • Exact Mass: 112.125201
  • Monoisotopic Mass: 112.125201
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 82
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 3.6

Experimental Properties

  • Density: 0.762
  • Boiling Point: 111.2°Cat760mmHg
  • Flash Point: 6.4°C
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